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Compound of Interest
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methylaminoethane hydrochloride

Cat. No.: B2895358 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2-

(methylamino)ethyl)carbamate Hydrochloride

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of

Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride, a key organic intermediate often

utilized in pharmaceutical synthesis and drug development. As a carboxybenzyl (Cbz)-

protected diamine, its characteristics are of significant interest to researchers requiring a

bifunctional building block. This document delineates its chemical identity, core

physicochemical parameters, detailed spectroscopic profile, a representative synthetic

pathway, and essential safety and handling protocols. The guide is structured to provide not

only raw data but also expert interpretation and the causal reasoning behind analytical

methodologies, serving as a vital resource for scientists in the field.

Nomenclature and Chemical Identity
Precise identification is paramount for ensuring experimental reproducibility and safety. The

subject of this guide is a specific isomer of Cbz-protected N-methylethylenediamine. It is crucial

to distinguish it from its isomer, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS

No. 162576-01-4), where the Cbz and methyl groups are attached to the same nitrogen atom.

This guide focuses exclusively on the compound where the Cbz group protects the primary

amine and the methyl group is on the secondary amine.
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Table 1: Chemical Identifiers

Identifier Value

Primary Name
1-Cbz-Amino-2-methylaminoethane
Hydrochloride

Systematic Name
Benzyl (2-(methylamino)ethyl)carbamate

Hydrochloride

CAS Number 277328-34-4[1][2][3][4][5]

Molecular Formula C₁₁H₁₇ClN₂O₂[1][3][5][6]

Molecular Weight 244.72 g/mol [1][2][6]

Canonical SMILES CNCCNC(=O)OCC1=CC=CC=C1.Cl[5]

| InChIKey | Not readily available in searched literature. |

Chemical Structure:  (Note: An

illustrative image is used here. A diagram would be generated if image generation were

supported.)

Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various

experimental settings, from reaction conditions to formulation and biological assays.

Table 2: Summary of Physicochemical Properties
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Property Value / Observation Rationale & Context

Appearance
White to off-white
crystalline solid.

Typical for small organic
hydrochloride salts.[7]

Melting Point

Not explicitly found for CAS

277328-34-4. A similar

compound (CAS 72080-83-2)

melts at 169-172 °C.[7]

The melting point is expected

to be relatively sharp,

indicative of a pure crystalline

substance.

Solubility

Soluble in water and polar

organic solvents like methanol

and DMSO.[7]

The hydrochloride salt form

significantly increases

aqueous solubility compared to

the free base by forming ions.

Amino acids are often used as

counterions to improve drug

solubility.[8]

pKa (Estimated)
~8-9 (for the protonated

methylamino group)

The secondary amine (-

NHCH₃) is the most basic site

and will be protonated. Its pKa

is lower than a typical aliphatic

secondary amine (~11) due to

the electron-withdrawing effect

of the carbamate group two

carbons away. The carbamate

nitrogen is non-basic.

LogP (Calculated) ~1.64 (for isomer)[6]

This value suggests moderate

lipophilicity. The Cbz group

contributes significantly to this

property, while the

hydrochloride salt form

reduces the overall LogP

compared to the free base.

| Topological Polar Surface Area (TPSA) | 55.56 Å² (for isomer)[6] | This value is useful for

predicting membrane permeability and oral bioavailability in drug development contexts. |
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Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical steps in chemical research. This

section outlines the expected analytical data and the logic behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The

predicted spectra for Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride in a solvent like

D₂O (which would exchange the acidic NH protons) are as follows:

Predicted ¹H NMR Spectrum (in D₂O):

δ ~7.4 ppm (5H, multiplet): These are the aromatic protons of the phenyl ring on the Cbz

group.

δ ~5.1 ppm (2H, singlet): The benzylic methylene protons (-O-CH₂-Ph). They appear as a

singlet because there are no adjacent protons. Their downfield shift is due to the deshielding

effect of the adjacent oxygen and the aromatic ring.

δ ~3.5 ppm (2H, triplet): The methylene protons adjacent to the carbamate nitrogen (-NH-

CH₂-CH₂-). They are deshielded by the carbamate group and split into a triplet by the

neighboring methylene group.

δ ~3.2 ppm (2H, triplet): The methylene protons adjacent to the methylamino nitrogen (-CH₂-

CH₂-NHCH₃). They are split into a triplet by the neighboring methylene group.

δ ~2.8 ppm (3H, singlet): The methyl protons (-NH-CH₃). They appear as a singlet in D₂O.

Caption: Predicted ¹H-¹H spin-spin coupling network in the ethyl chain.

Predicted ¹³C NMR Spectrum: Approximately 9 distinct signals are expected:

δ ~158 ppm: Carbamate carbonyl carbon (C=O).

δ ~136 ppm: Aromatic quaternary carbon (ipso-C).

δ ~128-129 ppm: Aromatic CH carbons.
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δ ~68 ppm: Benzylic carbon (-O-CH₂-Ph).

δ ~48 ppm: Methylene carbon adjacent to the methylamino group.

δ ~40 ppm: Methylene carbon adjacent to the carbamate.

δ ~35 ppm: Methyl carbon (-N-CH₃).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern,

further confirming the structure.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal due to the presence

of basic nitrogen atoms.

Expected Molecular Ion: The primary ion observed will be the [M+H]⁺ of the free base,

corresponding to an m/z of 223.15.

Major Fragmentation Pathways:

Loss of Benzyl Group: Cleavage of the benzylic C-O bond to give a prominent fragment at

m/z 91 (tropylium ion).

Decarboxylation: Loss of CO₂ from the parent ion.

Ethyl Chain Cleavage: Fragmentation along the ethylenediamine backbone.

[M+H]⁺
m/z 223.15

Tropylium Ion
m/z 91.05- C₈H₁₀N₂O₂

[M+H - C₇H₇]⁺
m/z 132.09

- C₇H₇ (benzyl)

[M+H - C₈H₈O₂]⁺
m/z 73.09

- C₈H₈O₂ (Cbz group)
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type

3000-2700 N-H⁺ (Ammonium salt) Stretch (broad)

~1690 C=O (Carbamate) Stretch (strong)

1605, 1495 C=C (Aromatic) Stretch

~1250 C-O (Ester-like) Stretch

| 740, 700 | C-H (Aromatic) | Out-of-plane bend |

Purity Assessment: High-Performance Liquid
Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical intermediates. A

reverse-phase method is most appropriate.

Protocol: Reverse-Phase HPLC for Purity Analysis

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B

and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (for the aromatic Cbz group).

Injection Volume: 10 µL.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Rationale: The C18 column retains the compound based on its lipophilicity. The gradient elution

with acetonitrile effectively elutes the compound, while TFA acts as an ion-pairing agent to

improve peak shape for the amine.

Synthesis and Reactivity
Understanding the synthesis and chemical stability of the compound is crucial for its application

as a building block.

Synthetic Pathway
The most direct synthesis involves the selective N-protection of N-methylethylenediamine.

Reaction: N-methylethylenediamine + Benzyl Chloroformate → Benzyl (2-

(methylamino)ethyl)carbamate

N-methylethylenediamine

Benzyl (2-(methylamino)ethyl)carbamate HCl

Benzyl Chloroformate
(Cbz-Cl)

+ Base (e.g., NaHCO₃)
+ Solvent (e.g., H₂O/Dioxane)

+ HCl workup

Click to download full resolution via product page

Caption: General synthetic scheme for the target compound.
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Protocol: Synthesis of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride

Setup: In a round-bottom flask equipped with a stir bar, dissolve N-methylethylenediamine

(1.0 eq) in a 1:1 mixture of dioxane and water. Cool the flask to 0 °C in an ice bath.

Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution. The use of a base

is critical to neutralize the HCl generated during the reaction.[9]

Protection: Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.05 eq) in dioxane

dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The primary amine

is significantly more nucleophilic than the secondary amine, allowing for selective protection.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

Workup: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Salt Formation: Dissolve the resulting crude oil in diethyl ether and add a solution of HCl in

ether (e.g., 2M) dropwise until precipitation is complete.

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether,

and dry under vacuum to yield the final hydrochloride salt.

Chemical Stability and Reactivity
Cbz Group Stability: The carboxybenzyl (Cbz or Z) protecting group is stable to mildly acidic

and basic conditions.[10]

Deprotection: It is readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C),

which is a key advantage for its use in multi-step synthesis.[11] It can also be removed by

strong acids like HBr in acetic acid.

Amine Reactivity: The free secondary methylamino group remains nucleophilic and can

participate in subsequent reactions such as alkylation, acylation, or reductive amination.

Safety, Handling, and Storage

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://en.highfine.com/news/amino-protecting-group-benzyloxycarbonyl-cbz-.html
https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm
https://patents.google.com/patent/US20100168385A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2895358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proper handling procedures are essential to ensure laboratory safety. While specific data for

this CAS number is limited, data from closely related carbamate compounds provides a strong

basis for safety protocols.

Table 4: GHS Hazard Information (Based on Isomer CAS 162576-01-4)

Category Information

Pictogram GHS07 (Exclamation Mark)[6]

Signal Word Warning[6]

Hazard Statements

H302: Harmful if swallowed.[6] H315: Causes

skin irritation.[6] H319: Causes serious eye

irritation.[6] H335: May cause respiratory

irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6] P280: Wear protective gloves/eye

protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Safe Handling Protocol:

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a

chemical fume hood.[12] Ensure eyewash stations and safety showers are readily

accessible.[12]

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile

or neoprene gloves.[13] Latex gloves do not provide adequate protection against many

organic chemicals.[13]

Handling: Avoid direct contact with skin and eyes.[12] Do not inhale dust or aerosols.[14]

Avoid generating dust during weighing and transfer.

Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand or

vermiculite) and place it in a sealed container for disposal.[15]

Storage:
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Store in a tightly sealed container in a cool, dry place.[16]

Recommended storage temperature is typically 4°C or between 2-8°C to ensure long-term

stability.[6][16]

Keep away from moisture and strong oxidizing agents.[6]

Conclusion
Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride is a valuable bifunctional intermediate

whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity,

predictable spectroscopic signature, and the stable yet readily cleavable Cbz protecting group

make it a versatile tool for medicinal chemists and researchers. This guide provides the

foundational data and interpretive context necessary for its effective and safe implementation in

the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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